L-methionine

Catalog No.
S535120
CAS No.
63-68-3
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-methionine

CAS Number

63-68-3

Product Name

L-methionine

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

FFEARJCKVFRZRR-SCSAIBSYSA-N

SMILES

CSCCC(C(=O)O)N

Solubility

Soluble (NTP, 1992)
Soluble in water but the crystals are somewhat water-repellant at first
Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone
Slightly soluble in acetic acid
In water, 56.6 g/L at 25 °C
56.6 mg/mL

Synonyms

L-Isomer Methionine, L-Methionine, Liquimeth, Methionine, Methionine, L Isomer, Methionine, L-Isomer, Pedameth

Canonical SMILES

CSCCC(C(=O)O)N

Isomeric SMILES

CSCC[C@H](C(=O)O)N

Description

The exact mass of the compound Methionine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)56600 mg/l (at 25 °c)soluble in water but the crystals are somewhat water-repellant at firstsoluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetoneslightly soluble in acetic acidin water, 56.6 g/l at 25 °c56.6 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of methionine zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methionine in Protein Synthesis and Cellular Function

Methionine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in protein synthesis as the starting point for the protein chain (). Beyond protein building, methionine is a vital component for several cellular processes, including:

  • Methylation

    Methionine serves as a methyl donor, transferring a methyl group (one carbon and three hydrogens) to other molecules to activate or regulate their function ().

  • Antioxidant Defense

    Methionine contributes to the production of glutathione, a key antioxidant that protects cells from damage caused by reactive oxygen species (ROS) ().

  • Metabolic Regulation

    Methionine is involved in various metabolic pathways, including those for energy production, fat metabolism, and detoxification.

Methionine Research in Agriculture

Research explores the potential of methionine in agriculture, particularly for improving plant growth and stress tolerance. Studies suggest that applying methionine to crops under drought conditions can:

  • Enhance Antioxidant Activity

    Methionine may stimulate the production of antioxidants within the plant, mitigating the damaging effects of ROS generated during water stress ().

  • Reduce Lipid Peroxidation

    Methionine application might help plants reduce the breakdown of cell membranes caused by drought stress, promoting overall plant health ().

  • Improve Growth and Yield

    By alleviating stress and enhancing antioxidant defenses, methionine supplementation could potentially lead to increased plant growth and crop yield under water scarcity conditions.

Methionine Research and Disease

Scientific research is investigating the potential role of methionine in various diseases, including:

  • Cancer Risk

    The relationship between methionine intake and cancer risk is complex and under investigation. Some studies suggest a possible link between high methionine intake and certain cancers, while others indicate no significant association ().

  • Acetaminophen Overdose

    Methionine, when administered within 10 hours of an acetaminophen overdose, may help reduce liver damage, although more research is needed ().

L-methionine is an essential amino acid characterized by the molecular formula C5H11NO2SC_5H_{11}NO_2S and a molecular weight of approximately 148.21 g/mol. It is one of the twenty standard amino acids used by cells to synthesize proteins. L-methionine contains a sulfur atom, which distinguishes it from other amino acids and plays a crucial role in various biological processes, including methylation reactions and the synthesis of important biomolecules such as L-cysteine and glutathione .

Methionine plays a crucial role in various biological processes:

  • Protein Synthesis: Methionine serves as the starting point (initiator) for protein synthesis in eukaryotes. The initiator tRNA molecule recognizes the specific sequence (AUG) on mRNA where protein synthesis begins with methionine.
  • Methylation: As mentioned earlier, the methyl group of methionine is a crucial donor in various methylation reactions, influencing gene expression, protein function, and cellular metabolism.
  • Polyamine Synthesis: Methionine contributes to the synthesis of polyamines, essential for cell growth, proliferation, and differentiation.
  • Antioxidant Activity: The sulfur atom in methionine can scavenge free radicals, offering some antioxidant protection within cells.

  • Transsulfuration: L-methionine can be converted into L-cysteine through a series of enzymatic reactions involving cystathionine as an intermediate. This process is crucial for sulfur metabolism in organisms .
  • Methylation Reactions: L-methionine serves as a methyl group donor in transmethylation reactions, which are vital for synthesizing neurotransmitters and other biomolecules, including epinephrine and creatine .
  • Oxidation-Reduction: L-methionine can undergo oxidation to form methionine sulfoxide, which can be reduced back to L-methionine by specific enzymes, playing a role in cellular defense against oxidative stress .

L-methionine exhibits various biological activities:

  • Antioxidant Role: It is involved in the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage. This function is critical for maintaining cellular redox balance and preventing cellular aging .
  • Protein Synthesis Initiation: As the first amino acid incorporated into nascent polypeptide chains during protein synthesis, L-methionine plays a pivotal role in cellular metabolism and growth .
  • Neuroprotective Effects: Research indicates that L-methionine may have neuroprotective properties, potentially influencing conditions like neurodegenerative diseases due to its role in methylation processes .

L-methionine can be synthesized through various methods:

  • Biological Synthesis: In living organisms, L-methionine is biosynthesized from aspartate through several enzymatic steps that involve ATP and reduced sulfur sources. This pathway is particularly prominent in bacteria and plants .
  • Chemical Synthesis: Industrially, L-methionine can be produced via chemical synthesis methods such as the reaction of methyl mercaptan with acrylonitrile followed by hydrolysis. Enzymatic methods also exist, where racemic DL-methionine is converted to L-methionine using specific enzymes like L-aminoacylase .

L-methionine has diverse applications across various fields:

  • Nutritional Supplements: It is commonly used in dietary supplements due to its essential role in human nutrition and its benefits for liver health and detoxification processes .
  • Animal Feed: In agriculture, L-methionine is added to animal feed to promote growth and improve the nutritional quality of livestock products .
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications, including its role as an anticancer agent by enhancing the efficacy of certain chemotherapeutic drugs like cisplatin .

Studies have shown that L-methionine interacts with various compounds and biological systems:

  • Drug Interactions: Research indicates that L-methionine can enhance the reactivity of certain anticancer drugs with nucleotides, potentially improving their efficacy in cancer treatment .
  • Metabolic Interactions: It has been observed that L-methionine's metabolism can influence levels of homocysteine, which is linked to cardiovascular health. Elevated homocysteine levels are associated with increased risk of heart disease .

L-methionine shares structural similarities with several other amino acids but possesses unique characteristics due to its sulfur atom. Here are some comparable compounds:

CompoundFormulaUnique Features
CysteineC3H7NO2SC_3H_7NO_2SContains a thiol group; important for protein structure.
HomocysteineC4H9NO2SC_4H_9NO_2SA metabolite of methionine; associated with cardiovascular health.
SelenomethionineC5H11NO2SeC_5H_{11}NO_2SeContains selenium; has antioxidant properties.
N-acetylcysteineC5H9NO3SC_5H_{9}NO_3SA derivative of cysteine; used as a mucolytic agent.

L-methionine's unique sulfur-containing structure allows it to participate in specific biochemical pathways that are not shared by these other compounds, particularly its role in methylation reactions and antioxidant defense mechanisms .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS]

Color/Form

Minute hexagonal plates from dilute alcohol
Colorless or white, lustrous plates or as white, crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Boiling Point

sublimes at 367 °F (NTP, 1992)
181 °C (decomposes)

Heavy Atom Count

9

Taste

Sulfurous

Density

1.178 at 68 °F (NTP, 1992) - Denser than water; will sink

LogP

-1.87
-1.87 (LogP)
log Kow = -1.87
-1.87

Odor

Faint

Decomposition

When heated to decomposition it emits very toxic fumes of /nitric oxide/ and /sulfur oxide/.

Appearance

Solid powder

Melting Point

536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992)
280-282 °C (decomposes, sealed capillary)
284 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

868496F25R

Related CAS

26062-47-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 201 of 204 companies (only ~ 1.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate.

Therapeutic Uses

A sulfur containing essential amino acid that is important in many body functions. It is a chelating agent for heavy metals
Methionine ... enhances the synthesis of glutathione and is used as an alternative to acetylcysteine in the treatment of paracetamol poisoning.
... Many of signs of toxicity /of selenium poisoning/ can be prevented by high-protein diets, and by methionine in the presence of Vitamin E.
In Europe, oral methionine (10 g over 12 hours) is approved as an agent to restore depleted glutathione stores and prevent hepatotoxicity after large acetaminophen ingestions. N-Acetyl-L-cysteine remains the preferred antidote for acetaminophen overdose in the United States, Canada, Scotland, and most of England.
For more Therapeutic Uses (Complete) data for (L)-Methionine (9 total), please visit the HSDB record page.

Pharmacology

L-Methionine is a principle supplier of sulfur which prevents disorders of the hair, skin and nails; helps lower cholesterol levels by increasing the liver's production of lecithin; reduces liver fat and protects the kidneys; a natural chelating agent for heavy metals; regulates the formation of ammonia and creates ammonia-free urine which reduces bladder irritation; influences hair follicles and promotes hair growth. L-methionine may protect against the toxic effects of hepatotoxins, such as acetaminophen. Methionine may have antioxidant activity.
Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability.

Vapor Pressure

0.00000052 [mmHg]

Other CAS

63-68-3
3654-96-4
58576-49-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process.

Metabolism Metabolites

Hepatic

Associated Chemicals

Methionine (DL);59-51-8
d-Methionine;657-27-2

Wikipedia

Methionine

Drug Warnings

Methionine may cause nausea, vomiting, drowsiness, and irritability. It should not be used in patients with acidosis. Methionine may aggravate hepatic encephalopathy in patients with established liver damage; it should be used with caution in patients with severe liver disease.
Vomiting is a common adverse effect.
Methionine ... may exacerbate hepatic encephalopathy when administered more than 10 hours postingestion.
The death of a control subject after an oral load of methionine for a study of the possible relationship between homocysteine and Alzheimer's disease is reported. The subject developed postload plasma concentrations of methionine far beyond those reported previously in humans given the usual oral loading dose of methionine (100 mg/kg body wt). Her preload plasma metabolite values rule out known genetic diseases that might predispose one to unusually high methionine concentrations. The most likely explanation for these events is that the subject received a substantial overdose of methionine. The possibility that extremely high methionine concentrations may lead to severe cerebral effects is discussed, and it is recommended that any move to increase the sensitivity of the usual methionine loading test by increasing the dose of methionine either not be undertaken or be taken only with extreme care.
When studying genetic factors in arteriosclerosis /the authors/ recorded acute complications during a standard methionine loading test (with a dose of 100 mg/kg bw) and assessed a 30-day mortality in a group of 296 patients with coronary artery or peripheral arterial disease and in 591 controls. Acute complications were observed in 33% of the women and 16.5% of the men. For each sex, the patients and controls exhibited the same proportion of complications. The most common symptom, dizziness, was attributable to methionine loading. In addition, isolated sleepiness, nausea, polyuria and decreased or increased blood pressure were observed in part of the subjects. None of the 887 individuals died within the 30-day period following the test...

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

The production method of choice for L-methionine is still the enzymatic resolution of racemic N-acetyl-methionine using acylase from Aspergillus oryzae. The production is carried out in a continuously operated fixed-bed or enzyme membrane reactor. Alternatively, L-methionine may be produced by microbial conversion of the corresponding 5-substituted hydantoin. With growing cells of Pseudomonas sp. strain NS671, D,L-5-(2-methylthioethyl)hydantoin was converted to L-methionine; a final concentration of 34 g/L and a molar yield of 93% have been obtained.
The most economic way for production of D,L-methionine is the chemical process based on acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate. beta-Methylthiopropionaldehyde, formed by addition of methyl mercaptan to acrolein, is the intermediate that reacts with hydrogen cyanide to give alpha-hydroxy-gamma-methylthiobutyronitrile. Treatment with ammonium carbonate leads to 5-(beta-methylthioethyl)hydantoin that is saponified by potassium carbonate giving D,L-methionine in up to 95% yield, calculated on acrolein. /D,L-Methionine/

General Manufacturing Information

Methionine: ACTIVE
D-Methionine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: methionine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: methionine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: methionine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
SIMPLE PROCEDURE IN WHICH SILVER LIGAND CHROMATOGRAPHY IS USED TO ISOLATE METHIONINE FROM AMINO ACID MIXTURES IS DESCRIBED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Clinical Laboratory Methods

GC-MS determination in biological fluids

Interactions

The adverse effects of methionine are alleviated by supplements of glycine or serine ... Vit B6 deficiency reduces the tolerance of the rat for methionine.
Pretreatment of young male rats with excess retinol (800 IU/g diet for 10 days) partially counteracted the adverse effects caused by a high methionine intake.
Methionine provided in the drinking water of pregnant rats injected with sodium valproate reduced the frequency of resorptions but did not improve embryo growth. Rats drinking methionine supplemented water had approx twice the level of serum free methionine and consumed only one half the volume of water as controls. Using whole rat embryo cultures, the simultaneous addition of methionine and sodium valproate to the medium provided no protection from the teratogenic effects of sodium valproate ... Protection from the teratogenic effects of sodium valproate was afforded by methionine and was particularly striking when embryos for culture were taken from pregnant rats that had been consuming methionine.
This study showed that short-term vitamin administration /(folic acid, vitamins B6 and B12)/ effectively reduced post-methionine load homocysteine levels and thereby ameliorated endothelium-dependent flow-mediated vasodilation in 16 healthy adults. Post-methionine load homocysteine levels decreased from 22.7+/-3.8 to 17.0+/-2.1 micromol/L (p <0.001), and flow-mediated vasodilation after methionine load increased from 8.6+/-3.6% to 13.8+/-2.9% (p <0.001) after vitamin administration.
For more Interactions (Complete) data for (L)-Methionine (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Tomasi ML, Ramani K. SUMOylation and phosphorylation cross-talk in hepatocellular carcinoma. Transl Gastroenterol Hepatol. 2018 Apr 23;3:20. doi: 10.21037/tgh.2018.04.04. eCollection 2018. Review. PubMed PMID: 29780898; PubMed Central PMCID: PMC5945704.
2: Latimer MN, Freij KW, Cleveland BM, Biga PR. Physiological and Molecular Mechanisms of Methionine Restriction. Front Endocrinol (Lausanne). 2018 May 4;9:217. doi: 10.3389/fendo.2018.00217. eCollection 2018. Review. PubMed PMID: 29780356; PubMed Central PMCID: PMC5945823.
3: Chaturvedi S, Hoffman RM, Bertino JR. Exploiting methionine restriction for cancer treatment. Biochem Pharmacol. 2018 May 4;154:170-173. doi: 10.1016/j.bcp.2018.05.003. [Epub ahead of print] Review. PubMed PMID: 29733806.
4: Abbasi IHR, Abbasi F, Wang L, Abd El Hack ME, Swelum AA, Hao R, Yao J, Cao Y. Folate promotes S-adenosyl methionine reactions and the microbial methylation cycle and boosts ruminants production and reproduction. AMB Express. 2018 Apr 23;8(1):65. doi: 10.1186/s13568-018-0592-5. Review. PubMed PMID: 29687201; PubMed Central PMCID: PMC5913057.
5: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.
6: Kang SS, Rosenson RS. Analytic Approaches for the Treatment of Hyperhomocysteinemia and Its Impact on Vascular Disease. Cardiovasc Drugs Ther. 2018 Apr;32(2):233-240. doi: 10.1007/s10557-018-6790-1. Review. PubMed PMID: 29679304.
7: Miller CG, Holmgren A, Arnér ESJ, Schmidt EE. NADPH-dependent and -independent disulfide reductase systems. Free Radic Biol Med. 2018 Mar 30. pii: S0891-5849(18)30162-X. doi: 10.1016/j.freeradbiomed.2018.03.051. [Epub ahead of print] Review. PubMed PMID: 29609022.
8: Yin J, Ren W, Chen S, Li Y, Han H, Gao J, Liu G, Wu X, Li T, Kim SW, Yin Y. Metabolic Regulation of Methionine Restriction in Diabetes. Mol Nutr Food Res. 2018 Mar 30:e1700951. doi: 10.1002/mnfr.201700951. [Epub ahead of print] Review. PubMed PMID: 29603632.
9: Kim J, Kim H, Roh H, Kwon Y. Causes of hyperhomocysteinemia and its pathological significance. Arch Pharm Res. 2018 Apr;41(4):372-383. doi: 10.1007/s12272-018-1016-4. Epub 2018 Mar 19. Review. PubMed PMID: 29552692.
10: Srivastava G, Apovian C. Future Pharmacotherapy for Obesity: New Anti-obesity Drugs on the Horizon. Curr Obes Rep. 2018 Jun;7(2):147-161. doi: 10.1007/s13679-018-0300-4. Review. PubMed PMID: 29504049.
11: Sklirou E, Lichter-Konecki U. Inborn Errors of Metabolism with Cognitive Impairment: Metabolism Defects of Phenylalanine, Homocysteine and Methionine, Purine and Pyrimidine, and Creatine. Pediatr Clin North Am. 2018 Apr;65(2):267-277. doi: 10.1016/j.pcl.2017.11.009. Review. PubMed PMID: 29502913.
12: Lim SM, Syn NL, Cho BC, Soo RA. Acquired resistance to EGFR targeted therapy in non-small cell lung cancer: Mechanisms and therapeutic strategies. Cancer Treat Rev. 2018 Apr;65:1-10. doi: 10.1016/j.ctrv.2018.02.006. Epub 2018 Feb 20. Review. PubMed PMID: 29477930.
13: Smith AD, Warren MJ, Refsum H. Vitamin B(12). Adv Food Nutr Res. 2018;83:215-279. doi: 10.1016/bs.afnr.2017.11.005. Epub 2018 Feb 2. Review. PubMed PMID: 29477223.
14: Chiew AL, Gluud C, Brok J, Buckley NA. Interventions for paracetamol (acetaminophen) overdose. Cochrane Database Syst Rev. 2018 Feb 23;2:CD003328. doi: 10.1002/14651858.CD003328.pub3. Review. PubMed PMID: 29473717.
15: Cava F. Divergent functional roles of D-amino acids secreted by Vibrio cholerae. Int Microbiol. 2017 Sep;20(3):149-150. doi: 10.2436/20.1501.01.296. Review. PubMed PMID: 29446806.
16: Bin P, Huang R, Zhou X. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Biomed Res Int. 2017;2017:9584932. doi: 10.1155/2017/9584932. Epub 2017 Dec 27. Review. PubMed PMID: 29445748; PubMed Central PMCID: PMC5763110.
17: Pollegioni L, Piubelli L, Molla G, Rosini E. D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation. Front Mol Biosci. 2018 Jan 24;5:3. doi: 10.3389/fmolb.2018.00003. eCollection 2018. Review. PubMed PMID: 29417050; PubMed Central PMCID: PMC5787542.
18: Dong Z, Sinha R, Richie JP Jr.. Disease prevention and delayed aging by dietary sulfur amino acid restriction: translational implications. Ann N Y Acad Sci. 2018 Apr;1418(1):44-55. doi: 10.1111/nyas.13584. Epub 2018 Feb 5. Review. PubMed PMID: 29399808.
19: Wang W, Xu M, Wang G, Galili G. New insights into the metabolism of aspartate-family amino acids in plant seeds. Plant Reprod. 2018 Feb 5. doi: 10.1007/s00497-018-0322-9. [Epub ahead of print] Review. PubMed PMID: 29399717.
20: Kimura M, Tanishima H, Tatsubayashi T, Iwakura S, Tominaga T, Horiuchi T. [A Case with Solitary Brain Metastatic Tumor from Colon Cancer]. Gan To Kagaku Ryoho. 2017 Nov;44(12):1388-1390. Review. Japanese. PubMed PMID: 29394643.

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